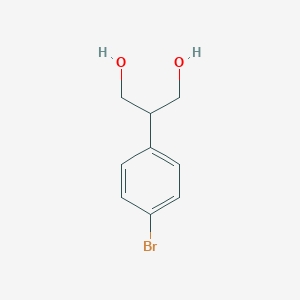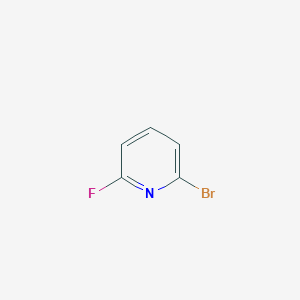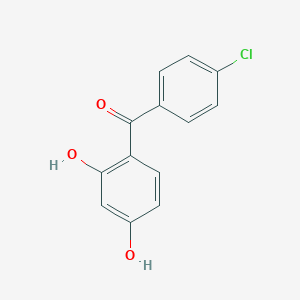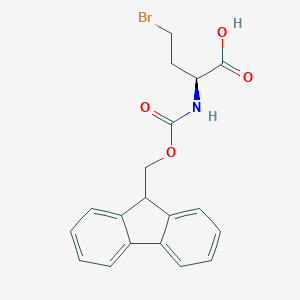![molecular formula C17H16O4 B174973 Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate CAS No. 1092-70-2](/img/structure/B174973.png)
Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C17H16O4. It is a derivative of diphenylmethane, where the carboxylic acid groups are esterified with methanol. This compound is known for its applications in the synthesis of coordination polymers and other advanced materials due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester can be synthesized through the esterification of diphenylmethane-4,4’-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Diphenylmethane-4,4’-dicarboxylic acid.
Reduction: Diphenylmethane-4,4’-diol.
Substitution: Various substituted diphenylmethane derivatives depending on the substituent used.
科学研究应用
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester has several applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
作用机制
The mechanism of action of diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester involves its ability to interact with metal ions and form coordination complexes. These complexes can exhibit unique properties such as luminescence, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the complex formation.
相似化合物的比较
Similar Compounds
Dimethyl biphenyl-4,4’-dicarboxylate: Similar structure but with a biphenyl core instead of a diphenylmethane core.
Dimethyl 2,5-furandicarboxylate: Contains a furan ring instead of a diphenylmethane core.
Dimethyl terephthalate: Contains a benzene ring with carboxylate groups in the para position.
Uniqueness
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester is unique due to its diphenylmethane core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of materials with specific desired properties.
属性
CAS 编号 |
1092-70-2 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-20-16(18)14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)17(19)21-2/h3-10H,11H2,1-2H3 |
InChI 键 |
FAFKIXPMYWNHGF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
Key on ui other cas no. |
1092-70-2 |
同义词 |
Benzoic acid, 4,4'-Methylenebis-, diMethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


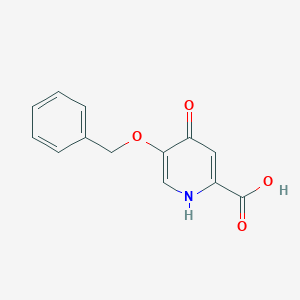
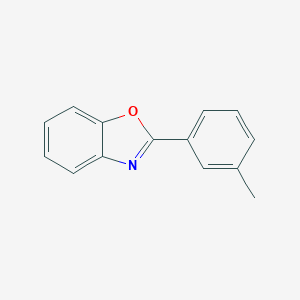

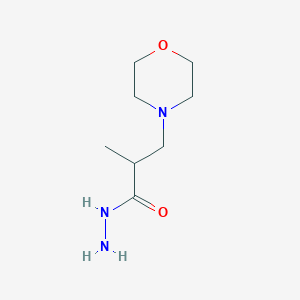
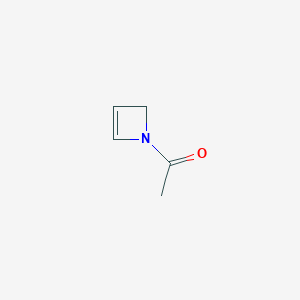
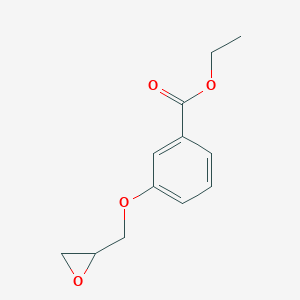
![((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate](/img/structure/B174907.png)

